molecular formula C31H41N B11710252 5-Hexyl-2-(4'-octyl-biphenyl-4-yl)-pyridine

5-Hexyl-2-(4'-octyl-biphenyl-4-yl)-pyridine

Cat. No.: B11710252
M. Wt: 427.7 g/mol
InChI Key: PHBZGGGDWKTDEL-UHFFFAOYSA-N
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Description

5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a hexyl group and a biphenyl moiety further substituted with an octyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine typically involves a multi-step process:

    Formation of Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and an octylboronic acid.

    Pyridine Ring Formation: The biphenyl intermediate is then subjected to a reaction with a pyridine derivative, such as 2-bromo-5-hexylpyridine, under palladium-catalyzed conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Catalyst Selection: Using efficient palladium catalysts to facilitate the coupling reactions.

    Reaction Conditions: Controlling temperature, solvent, and reaction time to maximize product formation.

    Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine has several scientific research applications:

    Materials Science: Used in the development of liquid crystalline materials due to its unique structural properties.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Chemical Sensors: Utilized in the design of sensors for detecting specific analytes based on its electronic properties.

Mechanism of Action

The mechanism of action of 5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions facilitate its incorporation into various materials and devices, enhancing their performance.

Comparison with Similar Compounds

Similar Compounds

    4-Hexyl-4’-biphenylcarbonitrile: A liquid crystalline compound with similar structural features.

    4-Octyl-4’-biphenylcarbonitrile: Another liquid crystalline compound with an octyl group substitution.

Uniqueness

5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine is unique due to the presence of both hexyl and octyl groups, which impart distinct electronic and structural properties, making it suitable for specialized applications in materials science and organic electronics.

Properties

Molecular Formula

C31H41N

Molecular Weight

427.7 g/mol

IUPAC Name

5-hexyl-2-[4-(4-octylphenyl)phenyl]pyridine

InChI

InChI=1S/C31H41N/c1-3-5-7-9-10-12-13-26-15-18-28(19-16-26)29-20-22-30(23-21-29)31-24-17-27(25-32-31)14-11-8-6-4-2/h15-25H,3-14H2,1-2H3

InChI Key

PHBZGGGDWKTDEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=C3)CCCCCC

Origin of Product

United States

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